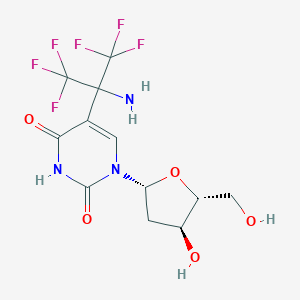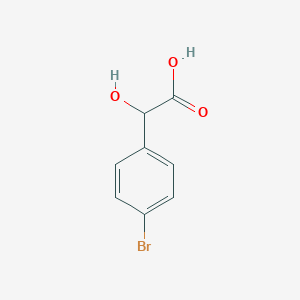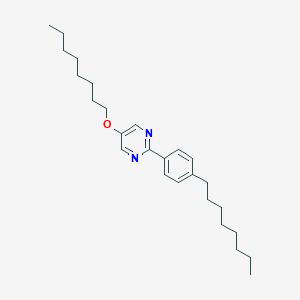
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate, also known as MDDO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called triterpenoids, which are naturally occurring compounds found in plants and animals. MDDO has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate exerts its effects through the activation of a transcription factor called Nrf2. Nrf2 is a key regulator of the cellular antioxidant response, and its activation leads to the upregulation of a number of antioxidant and detoxification enzymes. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, leading to a reduction in oxidative stress. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has also been shown to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to a reduction in inflammation. Additionally, Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has a number of advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and purified to a high degree of purity. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate is also stable under a wide range of conditions, which makes it easy to handle and store. However, Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has some limitations for lab experiments. It is a relatively complex compound, which means that it can be difficult to synthesize and purify. Additionally, Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has a number of reactive functional groups, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are a number of future directions for the study of Methyl 4-chloro-4,4-difluoro-3-oxobutanoate. One potential area of research is the development of new drugs based on Methyl 4-chloro-4,4-difluoro-3-oxobutanoate. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been shown to have a number of therapeutic properties, and it could be used as a starting point for the development of new drugs for the treatment of inflammatory diseases, oxidative stress-related diseases, and cancer. Another potential area of research is the study of the mechanism of action of Methyl 4-chloro-4,4-difluoro-3-oxobutanoate. While it is known that Methyl 4-chloro-4,4-difluoro-3-oxobutanoate activates Nrf2 and inhibits NF-κB, the precise molecular mechanisms underlying these effects are not fully understood. Finally, there is a need for further studies on the safety and toxicity of Methyl 4-chloro-4,4-difluoro-3-oxobutanoate. While Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been shown to have a number of therapeutic properties, it is important to ensure that it is safe for use in humans before it can be developed into a drug.
Méthodes De Synthèse
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate can be synthesized through a multi-step process starting from 3,4-difluorocinnamic acid. The first step involves the conversion of 3,4-difluorocinnamic acid to 3,4-difluorocinnamaldehyde through a Grignard reaction. The aldehyde is then reacted with methyl acetoacetate to form the corresponding enone. The final step involves the reaction of the enone with thionyl chloride and methanol to form Methyl 4-chloro-4,4-difluoro-3-oxobutanoate.
Applications De Recherche Scientifique
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has also been shown to have antioxidant properties, which could make it useful in the prevention and treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's diseases. Additionally, Methyl 4-chloro-4,4-difluoro-3-oxobutanoate has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
117510-94-8 |
|---|---|
Nom du produit |
Methyl 4-chloro-4,4-difluoro-3-oxobutanoate |
Formule moléculaire |
C5H5ClF2O3 |
Poids moléculaire |
186.54 g/mol |
Nom IUPAC |
methyl 4-chloro-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C5H5ClF2O3/c1-11-4(10)2-3(9)5(6,7)8/h2H2,1H3 |
Clé InChI |
ABPPSSOJXPMDOJ-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=O)C(F)(F)Cl |
SMILES canonique |
COC(=O)CC(=O)C(F)(F)Cl |
Synonymes |
METHYL 4-CHLORO-4,4-DIFLUOROACETOACETATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)






